molecular formula C16H25N5 B11740311 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11740311
M. Wt: 287.40 g/mol
InChI Key: OGMJGDRQYKLHDY-UHFFFAOYSA-N
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Description

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound characterized by its unique structure, which includes cyclopropyl, pyrazolyl, and dimethylpyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl and pyrazolyl intermediates, followed by their coupling under controlled conditions. Common methods include:

    Pyrazole Formation: Pyrazole rings are often synthesized via the condensation of hydrazines with 1,3-diketones or β-keto esters.

    Coupling Reactions: The final step involves coupling the cyclopropyl and pyrazolyl intermediates using reagents such as palladium catalysts under inert atmospheres.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Scientific Research Applications

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of cyclopropyl and pyrazolyl groups, which confer distinct chemical and biological properties not commonly found in other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

1-(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C16H25N5/c1-11(2)21-15(7-16(19-21)13-5-6-13)10-17-8-14-9-18-20(4)12(14)3/h7,9,11,13,17H,5-6,8,10H2,1-4H3

InChI Key

OGMJGDRQYKLHDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CC(=NN2C(C)C)C3CC3

Origin of Product

United States

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